molecular formula C22H19N3OS B10804460 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B10804460
M. Wt: 373.5 g/mol
InChI Key: OHQNPDPOQJSGOO-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C22H19N3OS/c26-21(13-12-17-9-6-14-27-17)23-20(15-16-7-2-1-3-8-16)22-24-18-10-4-5-11-19(18)25-22/h1-14,20H,15H2,(H,23,26)(H,24,25)

InChI Key

OHQNPDPOQJSGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the thiophene ring is attached via a Heck coupling reaction, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide is unique due to its combination of benzimidazole, phenylethyl, and thiophene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

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